molecular formula C16H18N2O3 B6415914 2-(3-BOC-Aminophenyl)-4-hydroxypyridine CAS No. 1261936-86-0

2-(3-BOC-Aminophenyl)-4-hydroxypyridine

Cat. No.: B6415914
CAS No.: 1261936-86-0
M. Wt: 286.33 g/mol
InChI Key: JWDKCUXRQMJXOT-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)-4-hydroxypyridine is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BOC-Aminophenyl)-4-hydroxypyridine typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Formation of the Hydroxypyridine Moiety: The protected amino phenyl compound is then subjected to a coupling reaction with a hydroxypyridine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-BOC-Aminophenyl)-4-hydroxypyridine undergoes various chemical reactions, including:

    Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution Reactions: The hydroxypyridine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Deprotection: Free amine derivative.

    Substitution: Substituted hydroxypyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-4-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The BOC group provides stability during synthesis, while the hydroxypyridine moiety interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)-4-hydroxypyridine: Lacks the BOC protection, making it more reactive.

    2-(3-BOC-Aminophenyl)-5-hydroxypyridine: Similar structure but with a hydroxyl group at a different position.

    2-(4-BOC-Aminophenyl)-4-hydroxypyridine: BOC group attached to a different position on the phenyl ring.

Uniqueness

2-(3-BOC-Aminophenyl)-4-hydroxypyridine is unique due to its specific substitution pattern and the presence of the BOC protecting group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[3-(4-oxo-1H-pyridin-2-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-10-13(19)7-8-17-14/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDKCUXRQMJXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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